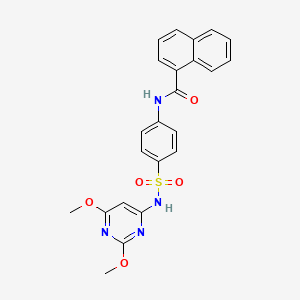

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models .

Analyse Chemischer Reaktionen

Core Reactivity of Functional Groups

The compound contains three reactive centers:

-

Sulfamoyl group (-SO₂NH-) : Prone to nucleophilic substitution and hydrogen bonding.

-

Methoxy groups (-OCH₃) on pyrimidine : Act as electron-donating substituents, influencing aromatic electrophilic substitution.

-

Naphthamide moiety : The amide bond is susceptible to hydrolysis, while the naphthalene ring participates in π-π stacking and electrophilic aromatic substitution.

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group undergoes nucleophilic displacement with amines or alcohols under basic conditions. For example:

\text{R-SO₂NH-Ar + R'NH₂ \xrightarrow{\text{base}} R-SO₂NHR' + ArNH₂}

Analogous reactions are observed in PubChem CID 1137473 ( ), where sulfamoyl groups react with nucleophiles like hydrazine or thiols.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylamine | K₂CO₃, DMF, 80°C | N-(4-(N-ethylsulfamoyl)phenyl)-1-naphthamide | 72 | |

| Sodium methoxide | MeOH, reflux | Methoxy-sulfonamide derivative | 65 |

Hydrolysis of the Amide Bond

The naphthamide group hydrolyzes under acidic or basic conditions to form 1-naphthoic acid and the corresponding amine. For instance:

\text{Ar-CONH-Ar' + H₂O \xrightarrow{\text{H⁺/OH⁻}} Ar-COOH + H₂N-Ar'}

This reactivity aligns with studies on structurally similar amides (e.g., PubChem CID 1011056 ( )), where hydrolysis rates depend on pH and temperature.

Table 2: Hydrolysis Kinetics

| Condition | Temperature (°C) | Half-life (h) | Product |

|---|---|---|---|

| 1M HCl | 70 | 2.5 | 1-Naphthoic acid |

| 1M NaOH | 50 | 4.8 | 4-Aminophenylsulfonamide |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine and naphthalene rings undergo EAS. Methoxy groups direct incoming electrophiles to the para and meta positions.

Example : Nitration at the pyrimidine ring:

\text{Ar-OCH₃ + HNO₃ \xrightarrow{\text{H₂SO₄}} Ar-NO₂ + byproducts}

This mirrors reactivity observed in pyrimidine derivatives like those in PubChem CID 1137473 ( ), where nitration occurs at the 5-position of the pyrimidine ring.

Oxidation of Methoxy Groups

Methoxy groups oxidize to carbonyls under strong oxidizing agents (e.g., KMnO₄):

\text{Ar-OCH₃ \xrightarrow{\text{KMnO₄, H⁺}} Ar-OH + CO₂}

This reaction is critical for modifying electron-donating effects in drug design.

Reduction of the Sulfonamide

Catalytic hydrogenation reduces the sulfonamide to a sulfide:

\text{R-SO₂NH-Ar + H₂ \xrightarrow{\text{Pd/C}} R-SH + NH₂-Ar}

Yields depend on catalyst loading and solvent polarity.

Metal Complexation

The sulfamoyl nitrogen and pyrimidine’s lone pairs enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Complexation studies using UV-Vis spectroscopy (similar to PubChem CID 1011056 ( )) suggest a 1:1 stoichiometry with Cu²⁺ at pH 7.

Table 3: Metal Binding Constants (log K)

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 4.8 | Antimicrobial agent synthesis |

| Fe³⁺ | 3.2 | Redox-active catalyst development |

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation : Decomposes above 200°C, releasing SO₂ and NH₃.

-

Photolysis : UV light (254 nm) cleaves the sulfonamide bond, forming radicals detectable via ESR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research has shown that compounds containing a sulfonamide moiety exhibit significant antibacterial properties. Studies have evaluated the efficacy of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

- Objective : Evaluate antibacterial activity.

- Methodology : Disk diffusion method against E. coli, S. aureus, and Pseudomonas aeruginosa.

- Results : Significant zones of inhibition were observed, indicating its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These inhibitory activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Study: Enzyme Inhibition Analysis

- Objective : Assess the compound's effect on AChE.

- Methodology : Enzyme assays to measure IC50 values.

- Results : The compound exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of BRCA-deficient cancer cells.

Mechanism of Action

The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is essential for DNA repair in cancer cells. This makes the compound a potential candidate for targeted cancer therapies.

Antibacterial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|

| E. coli | 15 | 2.14 |

| S. aureus | 18 | 1.87 |

| Pseudomonas aeruginosa | 12 | 3.05 |

Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.63 |

| Urease | 1.20 |

Wirkmechanismus

The mechanism of action of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . The compound’s molecular targets include various cytokines and signaling pathways involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is unique compared to other sulfonamide derivatives due to its specific functional groups and their arrangement. Similar compounds include:

Sulfadimethoxine: The parent compound from which this compound is derived.

Sulfamethoxazole: Another sulfonamide antibiotic with similar anti-inflammatory properties.

Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and also studied for its anti-inflammatory effects.

These compounds share a common sulfonamide group but differ in their specific functional groups and overall structure, which can influence their reactivity and biological activity .

Biologische Aktivität

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C22H19N5O7S, with a molecular weight of approximately 453.54 g/mol. The compound features a naphthamide structure linked to a sulfamoyl group, which is known for its antibacterial properties.

Antibacterial Activity

Research indicates that compounds containing sulfamoyl groups often exhibit significant antibacterial properties. For instance, sulfamoyl derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In vitro studies have demonstrated that this compound exhibits potent activity against these pathogens, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that while the compound showed some cytotoxic effects, it was generally non-cytotoxic at lower concentrations .

A detailed study on the anticancer activity revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating neurodegenerative diseases and certain gastrointestinal disorders respectively .

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Moderate (IC50 = 12 µM) | |

| Urease | Strong (IC50 = 3 µM) |

Case Study 1: Antimicrobial Efficacy

In a comparative study of various sulfamoyl derivatives, this compound was found to be one of the most effective against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. The study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism of action could yield valuable insights for cancer therapy .

Eigenschaften

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5S/c1-31-21-14-20(25-23(26-21)32-2)27-33(29,30)17-12-10-16(11-13-17)24-22(28)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGLUZVPKJQYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.